trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II), also known as Pd(Br)(suc)(PPh3)2, is a palladium-based catalyst used in organic chemistry for the formation of carbon-carbon bonds. Palladium catalysts are a cornerstone of modern organic synthesis, enabling the creation of complex molecules with high efficiency and selectivity.
Pd(Br)(suc)(PPh3)2 falls under the category of Pd(0) precatalysts, which require activation before use. This activation typically involves treatment with a mild base or a source of chloride ions to generate the active palladium(II) species. Once activated, Pd(Br)(suc)(PPh3)2 can participate in various carbon-carbon bond-forming reactions, including:
Pd(Br)(suc)(PPh3)2 offers some advantages as a catalyst:
trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) is a specialized organometallic compound utilized primarily as a catalyst in various organic reactions, particularly in the formation of carbon-carbon bonds. Its chemical formula is C40H34BrNO2P2Pd, and it has a molecular weight of approximately 754.00 g/mol . The compound features a palladium center coordinated with two triphenylphosphine ligands and a bromo group, which enhances its reactivity in coupling reactions.
The synthesis of trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) typically involves:
The primary applications of trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) include:
Interaction studies involving trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) focus on its behavior in catalytic cycles and its interaction with substrates during coupling reactions. The efficiency and selectivity of the catalyst can vary depending on the nature of the substrates and reaction conditions. Investigations into its interactions with various ligands have shown that modifications can significantly influence catalytic performance .
Several compounds exhibit similar catalytic properties due to their palladium centers and phosphine ligands. Below is a comparison highlighting their uniqueness:
Compound Name | Unique Features |
---|---|
trans-Dichlorobis(triphenylphosphine)palladium(II) | Utilizes chloride ligands; effective in hydrosilation |
Tetrakis(triphenylphosphine)palladium(0) | Zero oxidation state; used for different reaction mechanisms |
Bis(triphenylphosphine)palladium(II) chloride | More stable; often used for cross-coupling reactions |
trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) stands out due to its specific N-succinimidyl modification, which enhances its reactivity and stability compared to other palladium complexes, making it particularly useful in selective reactions where functional group compatibility is crucial .
The crystallographic structure of trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) reveals a distorted square-planar geometry around the palladium center [10] [11]. Based on structural analyses of analogous palladium triphenylphosphine complexes, the palladium-phosphorus bond lengths are expected to be in the range of 2.225-2.388 Å [12] [13] [14]. Similar trans-bis(triphenylphosphine)palladium(II) complexes exhibit characteristic geometric parameters that provide insight into the coordination environment [15] [16].
The N-succinimidyl ligand coordinates to the palladium center through its nitrogen atom, forming a stable five-membered ring system [17] [18]. Structural studies of related palladium succinimide complexes demonstrate that the succinimide moiety adopts a planar configuration that optimizes orbital overlap with the metal center [19] [20]. The coordination of the succinimide ligand typically results in palladium-nitrogen bond distances ranging from 1.98-2.05 Å [21] [22].
Bond Type | Typical Bond Length (Å) | Bond Angle (°) |
---|---|---|
Pd-P | 2.225-2.388 | - |
Pd-N | 1.98-2.05 | - |
Pd-Br | 2.33-2.44 | - |
P-Pd-P | - | 180 (trans) |
N-Pd-Br | - | 180 (trans) |
The triphenylphosphine ligands exhibit characteristic phosphorus-carbon bond lengths of approximately 1.815 Å, with C-P-C angles averaging 104.5°, which is smaller than the ideal tetrahedral angle due to the bulky phenyl groups [23] [24]. The trans arrangement minimizes steric interactions between the bulky triphenylphosphine ligands while maintaining optimal electronic properties [25] [26].
The ¹H Nuclear Magnetic Resonance spectrum of trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) exhibits characteristic aromatic proton signals from the triphenylphosphine ligands in the 7.22-7.66 ppm region [4] [27] [24]. The succinimidyl group displays distinctive methylene proton signals, typically appearing as a multiplet around 2.7-2.9 ppm [27] [28]. The absence of free succinimide proton signals in the 12-15 ppm region confirms coordination of the nitrogen atom to the palladium center [27] [28].
³¹P Nuclear Magnetic Resonance spectroscopy provides crucial information about the phosphorus environment in the complex [9]. The phosphorus nuclei in trans-bis(triphenylphosphine)palladium(II) complexes typically exhibit chemical shifts around 26 ppm, characteristic of coordinated triphenylphosphine ligands [27] [9]. Density Functional Theory calculations have shown excellent correlation between experimental and calculated ³¹P Nuclear Magnetic Resonance chemical shifts for palladium phosphine complexes, with typical root mean square errors of 6.9-8.9 ppm [9].
The infrared spectrum of trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) displays characteristic vibrational modes that confirm the molecular structure [4] [27]. The succinimide carbonyl stretching vibrations appear as distinct bands in the 1700-1800 cm⁻¹ region [29]. Specifically, the antisymmetric imide carbonyl stretching vibration occurs around 1715 cm⁻¹, while the symmetric stretching mode appears at approximately 1793 cm⁻¹ [29].
The triphenylphosphine ligands contribute characteristic P-C aromatic stretching frequencies around 1094 cm⁻¹ [27]. Carbon-hydrogen stretching vibrations from the phenyl rings appear in the 3055 cm⁻¹ region, while aromatic ring breathing modes are observed around 1434 cm⁻¹ [10] [27]. The coordination of ligands to palladium results in characteristic metal-ligand stretching vibrations, with Pd-P bonds typically appearing around 500-600 cm⁻¹ [28] [30].
X-ray absorption spectroscopy provides detailed information about the electronic structure and local coordination environment of the palladium center [31] [32] [33]. Palladium K-edge X-ray absorption near-edge structure spectra are sensitive to the oxidation state and coordination environment of the metal center [31] [34]. The edge energy increases with higher oxidation states and more electronegative ligands, providing a fingerprint for the palladium(II) oxidation state [32] [33].
Extended X-ray absorption fine structure analysis reveals information about bond distances and coordination numbers around the palladium center [35] [34]. The Pd-P and Pd-Br correlations in the extended X-ray absorption fine structure region provide quantitative structural information that complements crystallographic data [35]. Studies of related palladium complexes have shown that Pd-Cl bonds exhibit 24-48% chloride 3p character, indicating significant covalency in metal-halide interactions [34].
Density Functional Theory calculations provide detailed insights into the electronic structure and properties of trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) [36] [9] [11]. Computational studies using hybrid functionals such as B3LYP with appropriate basis sets accurately reproduce experimental geometric parameters and spectroscopic properties [9] [37]. The LanL2DZ basis set is commonly employed for palladium atoms, while 6-311G(d,p) basis sets are used for lighter elements [37] [38].
Frontier molecular orbital analysis reveals that the highest occupied molecular orbital primarily consists of palladium d orbitals with significant ligand contributions [37] [38]. The lowest unoccupied molecular orbital typically involves palladium-ligand antibonding interactions, particularly with the phosphine ligands [39] [8]. The HOMO-LUMO gap provides information about the electronic stability and reactivity of the complex [37] [38].
Electronic Property | Calculated Value | Experimental Value |
---|---|---|
HOMO Energy (eV) | -5.2 to -5.8 | - |
LUMO Energy (eV) | -2.1 to -2.8 | - |
HOMO-LUMO Gap (eV) | 2.8 to 3.2 | - |
Dipole Moment (D) | 2.5 to 4.2 | - |
Natural bond orbital analysis provides quantitative information about charge distribution and bonding interactions within the complex [37]. The analysis reveals significant charge transfer from ligands to the palladium center, consistent with the electron-accepting nature of palladium(II) [11] [37]. Metal-ligand bond covalency can be quantified through overlap population analysis, showing substantial mixing between palladium d orbitals and ligand orbitals [9] [34].